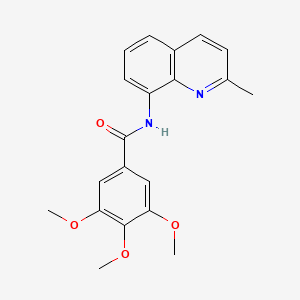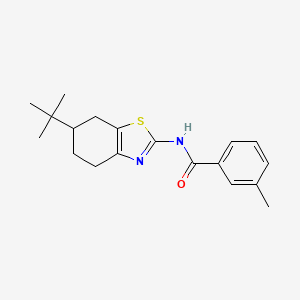
3,4,5-trimethoxy-N-(2-methylquinolin-8-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-trimethoxy-N-(2-methylquinolin-8-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of three methoxy groups attached to a benzene ring, and a quinoline moiety attached to the amide nitrogen. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(2-methylquinolin-8-yl)benzamide typically involves the following steps:
Formation of 3,4,5-trimethoxybenzoyl chloride: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride under reflux conditions.
Coupling with 2-methylquinoline-8-amine: The 3,4,5-trimethoxybenzoyl chloride is then reacted with 2-methylquinoline-8-amine in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-trimethoxy-N-(2-methylquinolin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or borane can be used under anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine can be used to substitute the methoxy groups.
Major Products
Oxidation: Formation of 3,4,5-trihydroxy-N-(2-methylquinolin-8-yl)benzamide.
Reduction: Formation of 3,4,5-trimethoxy-N-(2-methylquinolin-8-yl)benzylamine.
Substitution: Formation of 3,4,5-trihalogenated-N-(2-methylquinolin-8-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
3,4,5-trimethoxy-N-(2-methylquinolin-8-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,4,5-trimethoxy-N-(2-methylquinolin-8-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-trimethoxybenzamide: Lacks the quinoline moiety but shares the trimethoxybenzene structure.
N-(2-methylquinolin-8-yl)benzamide: Lacks the methoxy groups but shares the quinoline and benzamide structure.
Uniqueness
3,4,5-trimethoxy-N-(2-methylquinolin-8-yl)benzamide is unique due to the combination of the trimethoxybenzene and quinoline moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C20H20N2O4 |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
3,4,5-trimethoxy-N-(2-methylquinolin-8-yl)benzamide |
InChI |
InChI=1S/C20H20N2O4/c1-12-8-9-13-6-5-7-15(18(13)21-12)22-20(23)14-10-16(24-2)19(26-4)17(11-14)25-3/h5-11H,1-4H3,(H,22,23) |
InChI-Schlüssel |
ICAUKTQHKCKFKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(2,3-Dimethylphenyl)piperazin-1-yl]{1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B14985399.png)

![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B14985410.png)
![2-[(3,5-dimethylphenoxy)methyl]-5-ethoxy-1H-benzimidazole](/img/structure/B14985418.png)
![2-(4-ethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B14985421.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B14985441.png)
![2-{3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-phenylpropanamide](/img/structure/B14985454.png)


![N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B14985471.png)
![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B14985478.png)
![4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B14985481.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14985493.png)
